
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₇H₁₄OS and a molecular weight of 146.25 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxyl group and a propan-2-ylsulfanyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylsulfanyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with propan-2-ylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the carbonyl group of the cyclobutanone, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The propan-2-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylsulfanyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propan-2-ylsulfanyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)cyclobutan-1-ol: Similar structure with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
3-(Ethylsulfanyl)cyclobutan-1-ol: Similar structure with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.
3-(Propan-2-ylsulfanyl)cyclopentan-1-ol: Similar structure with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyclobutane ring also contributes to its unique structural and chemical characteristics.
Properties
Molecular Formula |
C7H14OS |
|---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
3-propan-2-ylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14OS/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3 |
InChI Key |
VWXVTJUUOSWJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



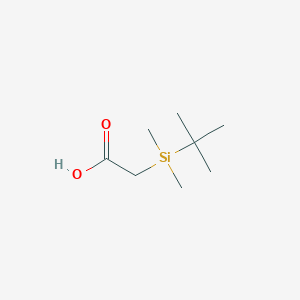

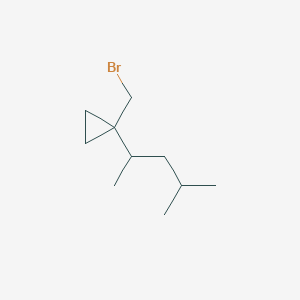
![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)
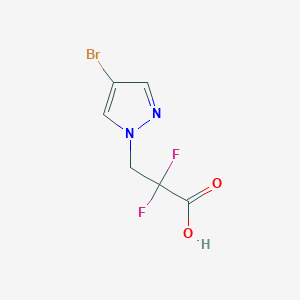
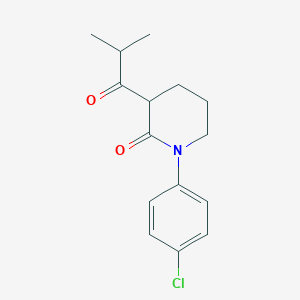
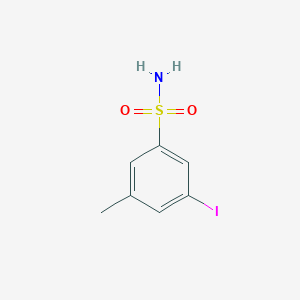
![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

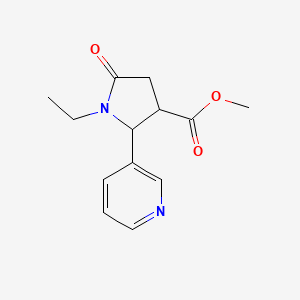

![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
